N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
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Overview
Description
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is an organic compound that features a thiazole ring and a pyridine ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, while pyridines are nitrogen-containing aromatic rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine typically involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with 3-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-thiazole-5-carbaldehyde: A precursor in the synthesis of N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine.
3-aminopyridine: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, exhibiting diverse biological activities.
Uniqueness
This compound is unique due to its combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-12-6-10(14-8)7-13-9-3-2-4-11-5-9/h2-6,13H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLWQOREIWJUKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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